A Comprehensive Technical Guide to 6-Chloro-3-fluoropicolinonitrile
A Comprehensive Technical Guide to 6-Chloro-3-fluoropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1207609-52-6
Introduction
6-Chloro-3-fluoropicolinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of chloro, fluoro, and nitrile functional groups on a pyridine scaffold, make it a valuable building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. This technical guide provides an in-depth overview of its synthesis, properties, reactivity, and applications, with a focus on its relevance to drug development.
Physicochemical Properties
6-Chloro-3-fluoropicolinonitrile is a solid at room temperature and requires storage in an inert atmosphere at 2-8°C.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1207609-52-6 | , |
| Molecular Formula | C₆H₂ClFN₂ | , |
| Molecular Weight | 156.54 g/mol | , |
| IUPAC Name | 6-chloro-3-fluoro-2-pyridinecarbonitrile | |
| Synonyms | 6-chloro-3-fluoro-2-pyridinecarbonitrile | |
| Physical Form | Solid | |
| Storage Temperature | Inert atmosphere, 2-8°C | , |
Synthesis of 6-Chloro-3-fluoropicolinonitrile: A Plausible Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 6-Chloro-3-fluoropicolinonitrile.
Experimental Protocol (Proposed)
Step 1: Nitration of 2,6-Dichloropyridine
-
To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10°C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.
Step 2: Amination of 2,6-Dichloro-3-nitropyridine
-
In a sealed vessel, dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol).
-
Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
-
Heat the mixture at an elevated temperature and pressure for several hours.
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield 6-chloro-3-nitro-2-aminopyridine.
Step 3: Fluorination via Balz-Schiemann Reaction
-
Dissolve 6-chloro-3-nitro-2-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Gently heat the solution to decompose the diazonium salt, leading to the formation of 6-chloro-3-fluoro-2-nitropyridine.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the crude product, which can be further purified.
Step 4: Reduction of the Nitro Group
-
Suspend 6-chloro-3-fluoro-2-nitropyridine in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and water.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the iron salts and neutralize the filtrate.
-
Extract the product, 6-chloro-3-fluoro-2-aminopyridine, with an organic solvent.
Step 5: Cyanation via Sandmeyer Reaction
-
Dissolve 6-chloro-3-fluoro-2-aminopyridine in an aqueous solution of hydrochloric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10°C.
-
Allow the reaction to proceed for some time, then heat gently to ensure complete reaction.
-
Extract the final product, 6-Chloro-3-fluoropicolinonitrile, with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactivity Profile
The reactivity of 6-Chloro-3-fluoropicolinonitrile is governed by the interplay of its functional groups on the electron-deficient pyridine ring.
-
Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid (6-chloro-3-fluoropicolinic acid) under acidic or basic conditions. It can also be reduced to an aminomethyl group or participate in cycloaddition reactions.
-
Chloro and Fluoro Groups: The halogen atoms activate the pyridine ring towards nucleophilic aromatic substitution (SNAᵣ). The chlorine at the 6-position is generally more susceptible to displacement by nucleophiles than the fluorine at the 3-position due to the stronger carbon-fluorine bond. However, reaction conditions can be tailored to selectively target either position.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The electron-withdrawing nature of the halogen and nitrile substituents makes the ring less susceptible to electrophilic attack.
Key Reactions
Caption: Key reaction types of 6-Chloro-3-fluoropicolinonitrile.
Applications in Drug Discovery
Halogenated heterocycles are privileged scaffolds in drug discovery due to their ability to modulate physicochemical properties and engage in specific interactions with biological targets. The combination of chloro, fluoro, and nitrile groups in 6-Chloro-3-fluoropicolinonitrile makes it a particularly interesting building block.
A notable application of this compound is its identification as an impurity in the synthesis of Favipiravir , a broad-spectrum antiviral drug.[2] Favipiravir is a pyrazinecarboxamide derivative that has been used to treat various RNA virus infections.[2] The presence of 6-Chloro-3-fluoropicolinonitrile as a related substance highlights its role as a potential starting material or intermediate in synthetic routes to complex heterocyclic drugs.
The structural motifs present in 6-Chloro-3-fluoropicolinonitrile are found in numerous bioactive molecules. The picolinonitrile framework is a key component of various enzyme inhibitors and receptor modulators. The chloro and fluoro substituents can enhance metabolic stability, improve cell permeability, and introduce specific electronic effects that can fine-tune binding affinity to target proteins.
Safety Protocols
Handling 6-Chloro-3-fluoropicolinonitrile requires adherence to standard laboratory safety procedures for handling potentially hazardous chemicals. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as other halogenated picolinonitriles, can provide guidance on necessary precautions.
Hazard Identification (based on related compounds):
-
May cause skin irritation.[3]
-
May cause serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
6-Chloro-3-fluoropicolinonitrile is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its unique combination of functional groups provides a platform for diverse chemical modifications, enabling the exploration of new chemical space in the quest for more effective and safer therapeutics. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and scientists working in the field of medicinal chemistry.
References
-
Frontiers in Chemistry. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
PubChem. 6-Chloro-5-fluoronicotinonitrile. [Link]
-
Pharmaffiliates. Favipiravir and its Impurities. [Link]
